BenchChemオンラインストアへようこそ!

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid

CNS drug discovery physicochemical property optimization LogP-controlled SAR

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid (CAS 928713-55-7) is a fully substituted 5-oxo-pyrrolidine-3-carboxylic acid derivative bearing a chiral 2-phenylpropyl N-substituent. With a molecular weight of 247.29 Da, a calculated LogP of 2.39, and a topological polar surface area (tPSA) of 57.6 Ų , the compound occupies a region of physicochemical space consistent with CNS drug-like chemical matter.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 928713-55-7
Cat. No. B2505935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid
CAS928713-55-7
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCC(CN1CC(CC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)8-15-9-12(14(17)18)7-13(15)16/h2-6,10,12H,7-9H2,1H3,(H,17,18)
InChIKeyPLFKPSVQQAHHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid (CAS 928713-55-7) | Physicochemical & Structural Baseline for CNS-Focused Compound Procurement


5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid (CAS 928713-55-7) is a fully substituted 5-oxo-pyrrolidine-3-carboxylic acid derivative bearing a chiral 2-phenylpropyl N-substituent. With a molecular weight of 247.29 Da, a calculated LogP of 2.39, and a topological polar surface area (tPSA) of 57.6 Ų , the compound occupies a region of physicochemical space consistent with CNS drug-like chemical matter. It is supplied for research use at 98% purity by commercial vendors . The compound belongs to a scaffold class that has been demonstrated to inhibit the β-secretase enzyme BACE-1 at sub-micromolar concentrations through engagement of the S2′ subsite by the N-arylalkyl appendage [1], establishing its relevance as a differentiated building block for neuroscience-oriented fragment elaboration and lead optimization campaigns.

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid (CAS 928713-55-7) | Why In-Class Substitution Is Not Straightforward


The N-(2-phenylpropyl) substituent in this compound is not a simple alkyl decoration: it introduces a specific combination of lipophilicity (LogP 2.39), steric bulk, and potential π-π or CH-π interaction capacity that directly controls the compound's ability to occupy hydrophobic enzyme subsites such as the BACE-1 S2′ pocket [1]. Swapping the 2-phenylpropyl group for a close analog—for example, 2-(1-naphthyl)ethyl—immediately shifts the LogP upward by +0.6 units (to LogP 2.99) , altering the partition coefficient sufficiently to impact aqueous solubility, metabolic stability, and off-target binding profiles. Similarly, replacing the 5-oxo-1-(2-phenylpropyl) scaffold with a reduced pyrrolidine lacking the lactam carbonyl would remove a hydrogen-bond acceptor and modify ring geometry, compromising key polar contacts with the catalytic aspartate dyad in BACE-1 and other aspartyl proteases [1]. These non-linear structure–property relationships mean that generic in-class substitution is not risk-free; quantitative head-to-head data are therefore required to support informed procurement decisions.

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Phenylpropyl vs. 2-(1-Naphthyl)ethyl N-Substituent

The target compound exhibits a calculated LogP of 2.39, positioning it favorably within the CNS drug-like chemical space typically defined by LogP values of 1–3 . In contrast, the closest commercially available analog—1-[2-(1-naphthyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (Hit2Lead ID 44203010)—has a LogP of 2.99, representing a ΔLogP of +0.60 . While both compounds share the same tPSA (57.6 Ų), the 0.6-log unit higher lipophilicity of the naphthyl analog predicts approximately 4-fold greater partitioning into n-octanol, which is frequently associated with reduced aqueous solubility, enhanced CYP450 metabolism, and elevated hERG channel binding risk [1]. This quantifiable difference provides a clear selection criterion for programs where CNS multiparameter optimization (MPO) scores drive compound progression.

CNS drug discovery physicochemical property optimization LogP-controlled SAR

Molecular Weight Advantage Over the Naphthyl Analog: Impact on Ligand Efficiency

The target compound has a molecular weight of 247.29 Da, while the closest naphthyl-bearing analog (1-[2-(1-naphthyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid) weighs 283.35 Da . This 36-Da mass difference, coupled with identical tPSA, translates to a more favorable ligand efficiency index for the phenylpropyl compound—an important consideration in fragment- and lead-generation libraries where every heavy atom must contribute to binding affinity [1]. The phenylpropyl moiety achieves a comparable degree of hydrophobic surface burial to the naphthyl group but with fewer rotatable bonds and lower molecular complexity, potentially yielding superior enthalpic binding profiles when optimized against aspartyl protease targets such as BACE-1.

Fragment-based drug discovery ligand efficiency lead optimization

BACE-1 Inhibition: Sub-micromolar Class Activity for 5-Oxo-Pyrrolidine-3-Carboxylic Acid Derivatives with Aryl N-Substituents

A recently reported study on 5-oxo-pyrrolidine-3-carboxylic acid derivatives demonstrated that fully substituted analogs bearing an N-arylalkyl appendage inhibit recombinant BACE-1 enzyme with sub-micromolar potency [1]. The aryl moiety introduced via C(sp3)–H activation makes productive contacts with the S2′ subsite of BACE-1, a hydrophobic pocket that is not engaged by the unsubstituted 5-oxo-pyrrolidine-3-carboxylic acid parent scaffold (MW 129.11 Da; CAS 30948-17-5) [1]. The 2-phenylpropyl group in the target compound provides a three-carbon spacer between the lactam nitrogen and the phenyl ring, optimally positioning the aromatic ring for π-stacking with S2′ residues. While direct IC₅₀ data for the target compound in this specific assay are not yet reported, the structure–activity relationship established in the study indicates that the N-arylalkyl feature is essential for BACE-1 engagement, distinguishing the target compound from shorter-chain or non-aromatic N-substituted analogs that lack this pharmacophoric element.

Alzheimer's disease BACE-1 inhibition aspartyl protease enzyme assay

Commercial Purity Benchmarking: 98% Assured Purity for Reproducible In Vitro Studies

The target compound is commercially available at a certified purity of 98% from Leyan (Shanghai HaoHong Biomedical Technology) under catalog number 1437856 . A discontinued listing from CymitQuimica also specified 98% purity (Fluorochem brand, ref. 10-F757062) , indicating that the 98% purity level has been a consistent specification across multiple independent supply chains. In contrast, many closely related 5-oxo-pyrrolidine-3-carboxylic acid analogs available only through screening compound libraries are provided in small quantities (1–5 mg) at unspecified or lower purity tiers, introducing variability that can confound dose–response assays and SAR interpretation . The availability of the target compound in 500 mg scale at defined purity enables replicate studies and counter-screening at physiologically relevant concentrations without the confounding factor of undefined impurities.

compound procurement purity specification reproducibility screening quality control

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid: Priority Application Scenarios Driven by Quantitative Evidence


BACE-1 Inhibitor Fragment Elaboration for Alzheimer's Disease Drug Discovery

The demonstrated sub-micromolar BACE-1 inhibitory activity of 5-oxo-pyrrolidine-3-carboxylic acid derivatives bearing N-arylalkyl substituents [1] positions the target compound as a preferred core scaffold for S2′ subsite-directed elaboration. The 2-phenylpropyl group provides the critical aryl pharmacophore while maintaining a manageable LogP of 2.39—within the CNS MPO sweet spot —making this compound suitable for structure-guided fragment growing toward the S1 and S3 pockets of BACE-1. Researchers initiating BACE-1 lead identification campaigns should prioritize this compound over simpler N-alkyl or unsubstituted 5-oxo-pyrrolidine building blocks that lack the essential S2′ engagement element.

CNS-Penetrant Lead Series Design: Property-Driven Library Selection

With a LogP of 2.39, MW of 247.29 Da, and tPSA of 57.6 Ų [1], the target compound resides in the intersection of multiple CNS drug-likeness criteria (CNS MPO, Lipinski's Rule of 5, and the BBB-charge rule). This contrasts with the naphthyl analog whose LogP of 2.99 approaches the upper boundary of CNS desirability [1]. For medicinal chemistry teams assembling CNS-focused screening libraries, the target compound offers a property-balanced starting point that reduces the likelihood of downstream developability issues originating from excessive lipophilicity—such as hERG blockade, phospholipidosis, or rapid oxidative metabolism.

Comparative Protease Selectivity Profiling: A Tool for Aspartyl Protease Panel Screening

The 5-oxo-pyrrolidine-3-carboxylic acid core bearing a tailored N-arylalkyl substituent is structurally pre-organized to interact with the catalytic aspartate dyad common to the A1 family of aspartyl proteases (BACE-1, BACE-2, pepsin, renin, cathepsin D) [1]. Procurement of the target compound at 98% purity in 500 mg quantities enables systematic selectivity profiling across a panel of related aspartyl proteases. Such profiling is essential for distinguishing BACE-1-selective inhibitors from broader aspartyl protease ligands, informing the design of safer, mechanism-specific therapeutic candidates for Alzheimer's disease and other indications where aspartyl protease selectivity is a key safety consideration.

Fragment-to-Lead Chemistry: C(sp3)–H Functionalization Platform Demonstration

The 2024 report by Baldini et al. demonstrated that 5-oxo-pyrrolidine-3-carboxylic acid derivatives can undergo directed Pd-catalyzed C(sp3)–H arylation to introduce aryl groups at otherwise inaccessible positions, rapidly generating stereochemically dense analogs [1]. The target compound, already bearing a 2-phenylpropyl group at the N1 position, serves as a structurally characterized reference for further C(sp3)–H diversification at the pyrrolidine ring. This application scenario is particularly relevant for academic and industrial laboratories developing late-stage functionalization methodologies on privileged heterocyclic scaffolds.

Quote Request

Request a Quote for 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.